Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-
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Overview
Description
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- is an organic compound with a complex structure. It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and a dimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- typically involves the reaction of 4-methylbenzoyl chloride with tert-butylamine to form N-tert-butyl-4-methylbenzamide. This intermediate is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The dimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(1,1-dimethylethyl)-: Similar structure but lacks the dimethylsilyl group.
Benzamide, N-(1,1-dimethylethyl)-N-methyl-: Contains an additional methyl group on the nitrogen atom.
Uniqueness
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
917470-54-3 |
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Molecular Formula |
C14H23NO2Si |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16) |
InChI Key |
FLQKKQHARDJHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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